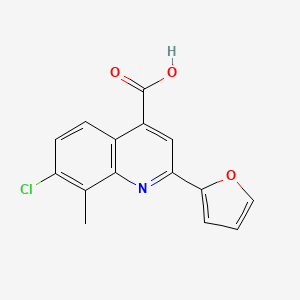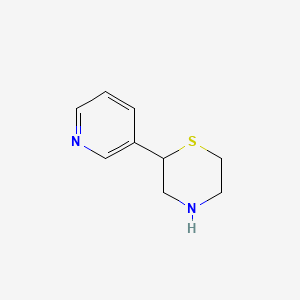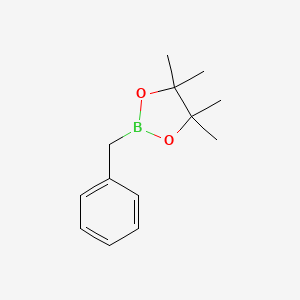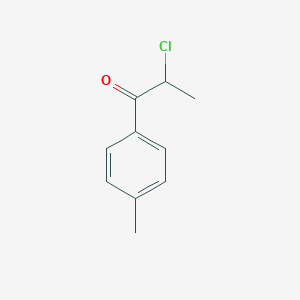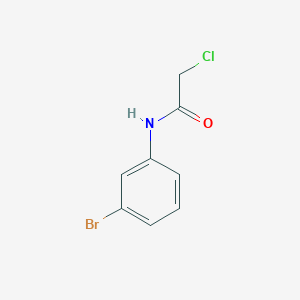
N-(3-bromophenyl)-2-chloroacetamide
Vue d'ensemble
Description
“N-(3-bromophenyl)-2-chloroacetamide” is a chemical compound with the linear formula C8H8BrNO .
Synthesis Analysis
The synthesis of similar compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C8H8BrNO . The molecular weight of this compound is 214.063 .Chemical Reactions Analysis
Borinic acids, which are related to “this compound”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Physical And Chemical Properties Analysis
“this compound” is a white needle-like crystal with a melting point of 87-89 °C . It is insoluble in water but can dissolve in ethanol and ether .Applications De Recherche Scientifique
Antimicrobial Potential
N-(3-Bromophenyl)-2-Chloroacetamide, as a part of a group of N-(substituted phenyl)-2-chloroacetamides, has demonstrated promising antimicrobial properties. A study highlighted its effectiveness against various microorganisms, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as pathogenic yeasts like Candida albicans. This effectiveness is attributed to the molecule's high lipophilicity, which facilitates rapid penetration through the phospholipid bilayer of cell membranes (Bogdanović et al., 2021).
Synthesis and Fungicidal Application
The synthesis and application of N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA), a related compound, has been explored. The paper reports on its excellent microbiocidal activity in coatings, suggesting a potential for similar applications of this compound in industrial settings (Ren Yu-hong & Oai Joint, 2002).
Lipophilicity and Pharmacokinetics
Another study focused on the lipophilicity and pharmacokinetics of chloroacetamides, including this compound. The research indicated that these compounds fulfill the theoretical requirements for bioactive compounds, as per Lipinski and Ghose’s rules. The study used chromatographic techniques and software to predict and analyze the compounds' biological activity, providing insights into their potential pharmaceutical applications (Vastag et al., 2018).
Spectroscopic Analysis and Structure-Activity Relations
Spectroscopic techniques like FTIR and FT-Raman were used to analyze N-(4-Bromophenyl)-2,2-Dichloroacetamide, a similar compound. The study focused on understanding the molecule's structure and activity relations, which can be extrapolated to this compound. Such analyses are crucial in designing molecules with specific properties for targeted applications (Arjunan et al., 2014).
Anticonvulsant and Antidepressant Activities
Research has also been conducted on related compounds such as 2-(6-Bromo-2,3-Dioxoindolin)-N-Substituted Phenylacetamide Derivatives, exploring their anticonvulsant and antidepressant activities. These studies suggest a potential direction for investigating the neurological or psychotropic effects of this compound (Xie et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMANMCCQZCARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398335 | |
| Record name | N-(3-bromophenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2564-03-6 | |
| Record name | N-(3-bromophenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Bromophenyl)-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



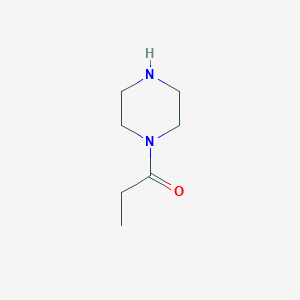


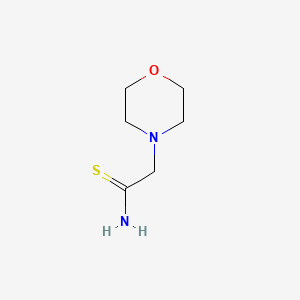


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
